H-1152 is an experimental small molecule classified as an N-sulfonyldiazepane and a member of the isoquinoline family []. While the full range of its potential applications is yet to be explored, current research suggests promise in the area of enzyme inhibition.
Studies have shown that H-1152 acts as an inhibitor of specific enzymes, particularly non-specific serine/threonine protein kinases (NS-STK) [, ]. NS-STKs are a large group of enzymes involved in various cellular processes, and their dysregulation can contribute to the development of several diseases.
H-1152, chemically known as (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine dihydrochloride, is a potent and highly specific inhibitor of Rho-associated protein kinase, commonly referred to as Rho kinase. Its chemical formula is C16H23Cl2N3O2S, and it has a molecular weight of approximately 319.4 g/mol. H-1152 is characterized by its cell permeability and ATP-competitive inhibition, with a dissociation constant (K_i) of 1.6 nM for Rho kinase, making it significantly more effective than other inhibitors such as Y-27632 .
The primary mechanism of action of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is being investigated. Research suggests it might act as a non-specific serine/threonine protein kinase inhibitor []. Protein kinases are enzymes that play a crucial role in regulating various cellular processes. Inhibiting their activity could potentially have therapeutic applications in different diseases. However, the specific kinases targeted by (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine and its downstream effects require further exploration [].
H-1152 primarily functions by inhibiting the phosphorylation of specific substrates involved in cellular signaling pathways regulated by Rho kinase. This inhibition affects various downstream processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. For instance, H-1152 has been shown to inhibit the phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) in human neuronal cells stimulated by lysophosphatidic acid . Furthermore, it has been observed that H-1152 can prevent the fragmentation of apoptotic cells and relieve neuropathic pain by modulating Rho kinase activity .
The biological activities of H-1152 are primarily linked to its role as a Rho kinase inhibitor. Studies have demonstrated that H-1152 enhances neurite extension in neuronal cultures, particularly in the presence of Schwann cells, which are critical for nerve regeneration . The compound's ability to promote neurite elongation suggests potential therapeutic applications in neurodegenerative diseases and nerve injury recovery. Additionally, H-1152 has been implicated in modulating vascular smooth muscle contraction and influencing stem cell behavior .
The synthesis of H-1152 involves several chemical steps that typically include the formation of the homopiperazine ring and subsequent functionalization to introduce the sulfonyl and isoquinoline moieties. Although specific synthetic routes may vary among laboratories, the general approach includes:
H-1152 has several applications in both research and potential clinical settings:
Interaction studies involving H-1152 have highlighted its specificity towards Rho kinase compared to other serine/threonine kinases such as protein kinase A, protein kinase C, and myosin light chain kinase, with K_i values indicating much weaker interactions (630 nM for protein kinase A, 9.27 mM for protein kinase C) . This selectivity is crucial for minimizing off-target effects in experimental settings. Additionally, studies have shown that H-1152 can inhibit various signaling pathways influenced by Rho kinase without significantly affecting other kinases involved in critical cellular functions .
H-1152 belongs to a class of compounds known as Rho kinase inhibitors. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Structure | K_i (nM) | Specificity | Notes |
---|---|---|---|---|
Y-27632 | Pyridine derivative | 10 | Less selective | Older inhibitor with broader targets |
Fasudil | Isoquinoline derivative | 100 | Moderate selectivity | Used clinically for vasospasm treatment |
HA-1077 | Similar structure | 50 | Moderate selectivity | Investigated for glaucoma treatment |
H-1152 stands out due to its higher potency (K_i = 1.6 nM) and greater specificity for Rho kinase compared to these other compounds, making it a valuable tool in both research and potential therapeutic applications .
Corrosive;Irritant